5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride
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Overview
Description
5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride: is a compound that features a pyrrolidine ring and a tetrazole moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . Tetrazole is another nitrogen-rich heterocycle known for its stability and bioisosteric properties, often used as a substitute for carboxylic acids in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of a nitrile with sodium azide in the presence of a catalyst can yield the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine: Medically, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the tetrazole moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups.
Tetrazole derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole share the tetrazole moiety but have different substituents.
Uniqueness: 5-(Pyrrolidin-3-ylmethyl)-1H-tetrazole hydrochloride is unique due to the combination of the pyrrolidine and tetrazole rings, which confer distinct physicochemical properties and biological activities . This dual functionality makes it a versatile compound in various fields of research and application .
Properties
IUPAC Name |
5-(pyrrolidin-3-ylmethyl)-2H-tetrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-2-7-4-5(1)3-6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQVATDCVKRIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NNN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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